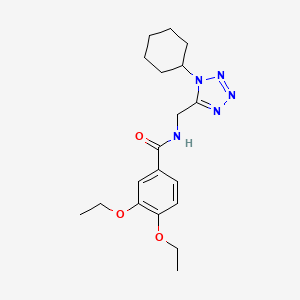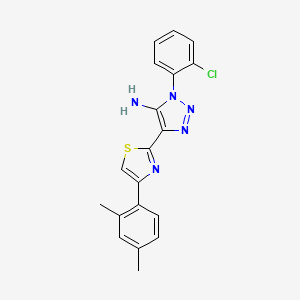
1-(2-chlorophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic compound with a complex molecular structure Its distinctive formation is a result of linking multiple aromatic and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the formation of a thiazole ring. An intermediate can be created using a mixture of 2-chlorophenyl and 2,4-dimethylphenyl reagents.
Step 2: : This intermediate is then subjected to cyclization under controlled conditions to form the thiazole ring.
Step 3: : Subsequent reactions involve the introduction of the triazole group. This is typically achieved through a [3+2] cycloaddition reaction.
Reaction Conditions: : Solvents like dichloromethane and toluene are often used, with reaction temperatures ranging from room temperature to moderate heat (50-100°C).
Industrial Production Methods
For large-scale production, the synthesis route might be optimized to reduce costs and improve yields. Automation and continuous flow synthesis can be employed for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.
Reduction: : It can be reduced to amine or hydrazine derivatives.
Substitution: : Nucleophilic substitution reactions can occur, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH4).
Substitution: : Nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, hydrazines.
Substitution Products: : Amine-substituted derivatives, thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : The unique structure of this compound makes it a candidate for developing novel catalysts in organic reactions.
Material Science:
Biology
Biological Probes: : Used to study biochemical pathways and molecular interactions.
Fluorescent Tags: : Its structure can be modified to act as a fluorescent marker in cellular imaging.
Medicine
Drug Development: : Its unique chemical structure allows it to interact with various biological targets, making it a potential candidate for pharmaceutical research.
Antimicrobial Agents: : Preliminary studies suggest its efficacy against certain bacterial strains.
Industry
Agrochemicals: : Potential use in the formulation of herbicides or pesticides.
Dyes and Pigments: : Can be utilized in the production of colorants due to its aromatic rings.
Wirkmechanismus
Mechanism
Binding to Targets: : The compound can bind to specific proteins or enzymes, inhibiting or modifying their function.
Molecular Pathways: : It can interact with signaling pathways, potentially altering cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-chlorophenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
1-(4-bromophenyl)-4-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
Structural Features: : The presence of both chlorophenyl and dimethylphenyl groups attached to the thiazole and triazole rings makes it unique.
Activity: : The specific arrangement of functional groups influences its chemical reactivity and biological activity, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5S/c1-11-7-8-13(12(2)9-11)15-10-26-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIUDYYPILGTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
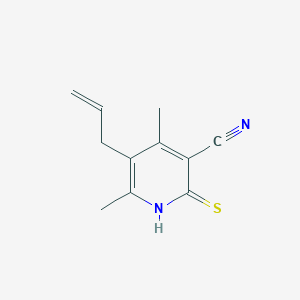
![N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2901541.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2901542.png)
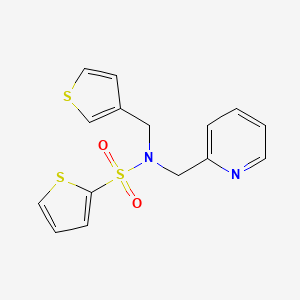
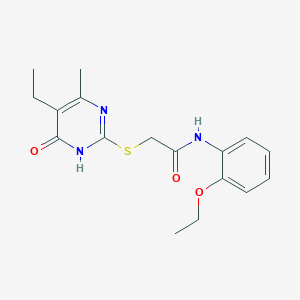
![N-(3-chlorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901547.png)
![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)
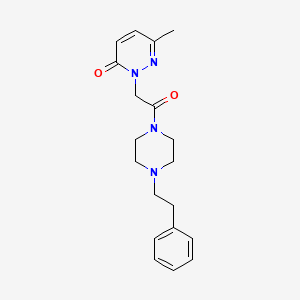
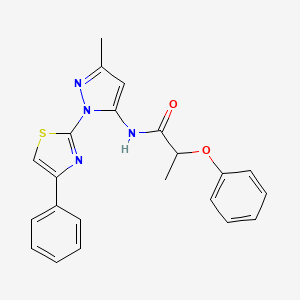
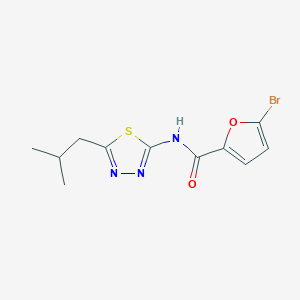
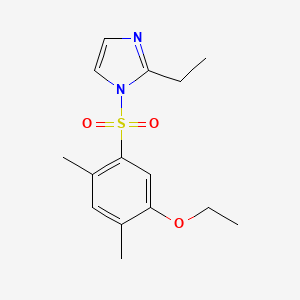
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
